1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
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Overview
Description
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride is a chemical compound with the molecular formula C14H24ClN3O and a molecular weight of 285.81 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride typically involves the reaction of cyclopentylamine with appropriate oxadiazole derivatives under controlled conditions. The reaction conditions may include the use of strong acids or bases, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions can include various derivatives of the parent compound, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride is structurally similar to other oxadiazole derivatives, such as 1-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride and 1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride. its unique cyclopentyl group and amine functionality contribute to its distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O.ClH/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11;/h11H,1-10,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDABELVTCKQKRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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